Cas no 1568091-73-5 ((1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine)

(1S)-1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a chiral amine derivative featuring a brominated and methyl-substituted thiophene scaffold. This compound is of significant interest in pharmaceutical and agrochemical research due to its stereospecificity and functionalized heterocyclic structure, which serves as a versatile intermediate in the synthesis of bioactive molecules. The bromine substituent enhances reactivity for further cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its enantiomeric purity (S-configuration) makes it particularly valuable for asymmetric synthesis and the development of targeted therapeutics. The compound is typically handled under inert conditions to preserve stability. Suitable for applications in medicinal chemistry and material science, it offers precise structural control for advanced synthetic routes.
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine structure
1568091-73-5 structure
Product name:(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
CAS No:1568091-73-5
MF:C7H10BrNS
Molecular Weight:220.129999637604
CID:5977392
PubChem ID:82758009

(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
    • AKOS021076112
    • EN300-1913478
    • 1568091-73-5
    • インチ: 1S/C7H10BrNS/c1-4-3-6(8)7(10-4)5(2)9/h3,5H,9H2,1-2H3/t5-/m0/s1
    • InChIKey: YTLNBKVIMZZROY-YFKPBYRVSA-N
    • SMILES: BrC1C=C(C)SC=1[C@H](C)N

計算された属性

  • 精确分子量: 218.97173g/mol
  • 同位素质量: 218.97173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • XLogP3: 2

(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1913478-0.05g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1913478-0.25g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1913478-1g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
1g
$1057.0 2023-09-17
Enamine
EN300-1913478-10.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
10g
$6758.0 2023-05-31
Enamine
EN300-1913478-1.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
1g
$1572.0 2023-05-31
Enamine
EN300-1913478-2.5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1913478-5.0g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
5g
$4557.0 2023-05-31
Enamine
EN300-1913478-5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
5g
$3065.0 2023-09-17
Enamine
EN300-1913478-10g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
10g
$4545.0 2023-09-17
Enamine
EN300-1913478-0.5g
(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine
1568091-73-5
0.5g
$1014.0 2023-09-17

(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine 関連文献

(1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amineに関する追加情報

Introduction to (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine (CAS No. 1568091-73-5)

The compound (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine with CAS No. 1568091-73-5 is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, with the (1S) configuration at the chiral center, and its heterocyclic thiophene ring system, which contributes to its diverse chemical properties and potential applications.

The thiophene ring in (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine is a key structural feature, as it provides a rigid framework for various chemical reactions. The presence of the bromine atom at position 3 and the methyl group at position 5 introduces additional electronic and steric effects, which can influence the compound's reactivity and selectivity in synthetic processes. Recent studies have highlighted the importance of thiophene derivatives in drug design, particularly in targeting specific biological pathways due to their ability to modulate protein-ligand interactions.

One of the most notable aspects of (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine is its potential as a building block in medicinal chemistry. The amine group attached to the thiophene ring allows for further functionalization, enabling the synthesis of more complex molecules with enhanced bioactivity. For instance, researchers have explored the use of this compound in the development of kinase inhibitors, which are critical in treating various diseases, including cancer.

Recent advancements in asymmetric synthesis have also shed light on the efficient production of enantiopure (1S)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amines. These methods often involve catalytic asymmetric induction techniques, such as those employing palladium-catalyzed cross-couplings or organocatalytic approaches. Such strategies not only enhance the yield and purity of the compound but also pave the way for large-scale production, which is essential for preclinical and clinical studies.

In terms of biological activity, (1S)-1-(3-bromo-5-methylthiophenring system has been shown to exhibit promising anti-inflammatory and antioxidant properties. Studies conducted in vitro have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential application in mitigating oxidative stress-related disorders. Furthermore, its ability to inhibit pro-inflammatory cytokines highlights its role in inflammatory disease management.

The stereochemistry of (1S)-configuration plays a pivotal role in determining the compound's pharmacokinetic properties. Recent research has emphasized the importance of stereocontrol in drug development, as it directly impacts bioavailability, metabolism, and toxicity profiles. By leveraging advanced chiral resolution techniques, scientists can ensure that only the desired enantiomer is used in therapeutic applications, thereby minimizing adverse effects and improving patient outcomes.

From a synthetic perspective, (3-bromo-thiophene derivatives have been extensively studied due to their versatility in forming various heterocyclic frameworks. The methyl group at position 5 introduces additional electronic effects that can be exploited in cross-coupling reactions or nucleophilic substitutions. These reactions are fundamental in constructing biologically active molecules with tailored functionalities.

In conclusion, (CAS No. 156809173) represents a valuable molecule with significant potential across multiple disciplines within chemistry and biology. Its unique structure, combined with cutting-edge synthetic methodologies and biological insights derived from recent research, positions it as a promising candidate for future therapeutic interventions.

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